molecular formula C8H16O B11975244 2-Cyclopropyl-3-methylbutan-2-ol CAS No. 52114-69-9

2-Cyclopropyl-3-methylbutan-2-ol

Cat. No.: B11975244
CAS No.: 52114-69-9
M. Wt: 128.21 g/mol
InChI Key: INSHQUHIBXZLPD-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-methyl-2-butanol is an organic compound with the molecular formula C8H16O. It is a tertiary alcohol, characterized by a cyclopropyl group and a methyl group attached to the same carbon atom as the hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-3-methyl-2-butanol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent.

Industrial Production Methods

Industrial production of 2-cyclopropyl-3-methyl-2-butanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3-methyl-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alkanes or other alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride for chlorination, phosphorus tribromide for bromination.

Major Products Formed

    Oxidation: Cyclopropylmethyl ketone, 2-cyclopropyl-3-methylbutanoic acid.

    Reduction: 2-cyclopropyl-3-methylbutane.

    Substitution: 2-cyclopropyl-3-methyl-2-chlorobutane, 2-cyclopropyl-3-methyl-2-bromobutane.

Scientific Research Applications

2-Cyclopropyl-3-methyl-2-butanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-3-methyl-2-butanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclopropyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-2-butanol: Similar structure but lacks the methyl group on the third carbon.

    3-Methyl-2-butanol: Similar structure but lacks the cyclopropyl group.

    2-Methyl-2-butanol: Similar structure but lacks the cyclopropyl group and has a different arrangement of the methyl groups.

Uniqueness

2-Cyclopropyl-3-methyl-2-butanol is unique due to the presence of both a cyclopropyl group and a methyl group on the same carbon atom as the hydroxyl group. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

CAS No.

52114-69-9

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2-cyclopropyl-3-methylbutan-2-ol

InChI

InChI=1S/C8H16O/c1-6(2)8(3,9)7-4-5-7/h6-7,9H,4-5H2,1-3H3

InChI Key

INSHQUHIBXZLPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C1CC1)O

Origin of Product

United States

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